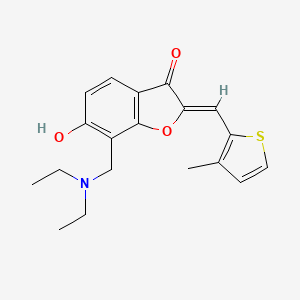

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Description

(Z)-7-((Diethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran derivative characterized by:

- Position 2: A (3-methylthiophen-2-yl)methylene group, introducing a sulfur-containing heteroaromatic system.

- Position 7: A diethylaminomethyl substituent, contributing to basicity and steric bulk.

Properties

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-4-20(5-2)11-14-15(21)7-6-13-18(22)16(23-19(13)14)10-17-12(3)8-9-24-17/h6-10,21H,4-5,11H2,1-3H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWSLHNYRNWKRD-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=C(C=CS3)C)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CS3)C)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a benzofuran core, which is associated with various biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to the target compound have shown significant antiproliferative effects against various cancer cell lines. In vitro studies indicated that certain benzofuran derivatives exhibited IC50 values in the nanomolar range against HeLa and MDA-MB-231 cancer cells .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HeLa | 180 |

| CA-4 | MDA-MB-231 | 370 |

| (Z)-7... | MDA-MB-231 | TBD |

Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division. This mechanism was observed in several studies where benzofuran derivatives inhibited colchicine binding to tubulin .

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are well-documented. For example, a related compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF and IL-1 by over 90% . The target compound may exhibit similar effects due to its structural similarities.

Key Findings :

- Cytokine Inhibition : Reduction in IL-6 and IL-8 production.

- NF-κB Pathway Suppression : Inhibition of NF-κB transcriptional activity was noted in several studies involving benzofuran derivatives .

Antimicrobial Activity

Benzofuran compounds have also been reported to possess antimicrobial properties. In vitro assays indicated that certain derivatives inhibited the growth of various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

-

Study on Antiproliferative Effects :

A study evaluated several benzofuran derivatives for their antiproliferative activity against a panel of cancer cell lines. The results indicated that modifications in the benzofuran structure significantly influenced cytotoxicity . -

Anti-inflammatory Mechanisms :

Research highlighted that certain benzofuran derivatives effectively modulated inflammatory responses by inhibiting key signaling pathways involved in inflammation . This suggests that (Z)-7... could similarly impact inflammatory pathways. -

Antimicrobial Evaluation :

A recent investigation into the antimicrobial properties of related benzofuran compounds revealed effective inhibition against various pathogens, supporting further exploration into the target compound's potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound is compared to four benzofuran derivatives from the literature, focusing on substituent effects, physicochemical properties, and synthesis.

Substituent Analysis and Structural Differences

Table 1: Substituent Comparison

Key Observations:

- Position 2: The target’s thiophene group introduces sulfur-based aromaticity, differing from phenyl derivatives in –3. Halogenated analogs () feature electron-withdrawing groups (F, Cl), which may increase electrophilicity compared to the target’s methylthiophene .

- Position 7: The diethylaminomethyl group is bulkier than dimethylamino () and less polar than bis(2-methoxyethyl)amino (), affecting solubility and steric interactions .

Physicochemical Properties

Table 2: Physical Properties

| Compound ID | Melting Point (°C) | Yield (%) | Notable Spectral Data (1H NMR) |

|---|---|---|---|

| Target Compound | N/A | N/A | N/A |

| 254.9–255.5 | 86.2 | δ 11.14 (s, OH), 7.61–6.67 (aromatic protons) | |

| N/A | N/A | N/A | |

| N/A | N/A | N/A | |

| N/A | N/A | N/A |

Key Observations:

- reports a high yield (86.2%) and sharp melting point, suggesting efficient synthesis and crystalline purity .

- The target compound’s absence of melting point or spectral data limits direct comparisons, though its thiophene and diethylamino groups likely reduce crystallinity relative to ’s polar hydroxy/methoxy analogs.

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups :

- The target’s 3-methylthiophene is moderately electron-due to sulfur’s electronegativity, whereas ’s methoxy group (strongly donating) and ’s fluorine (withdrawing) create distinct electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.